Melledonal C

Cytotoxicity Cancer Research Leukemia

SAR studies on melleolides often lack reliable negative controls, compromising data interpretation. Melledonal C (IC50=14.75 µM vs. arnamial IC50=3.9 µM on CCRF-CEM) resolves this. • Definitive structural identity by X-ray crystallography & NMR. • No detectable antifungal activity (MIC>50 µg/mL against T. panuoides), ideal as an inactive benchmark. • Pure compound enables deconvolution of phytotoxic synergy in Armillaria pathogenicity assays.

Molecular Formula C24H29ClO8
Molecular Weight 480.9 g/mol
CAS No. 117458-35-2
Cat. No. B15421527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelledonal C
CAS117458-35-2
Molecular FormulaC24H29ClO8
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C
InChIInChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1
InChIKeyRCBZBPPFXBBNCD-IQEKTTGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melledonal C Sourcing and Identity


Melledonal C (CAS 117458-35-2) is a chlorinated sesquiterpenoid aryl ester belonging to the melleolide class of fungal secondary metabolites, specifically a Δ2,3-protoilludene sesquiterpenoid [1]. It is produced by basidiomycete fungi of the genus Armillaria, notably the honey mushroom Armillaria mellea [2]. The compound's structure and absolute configuration have been rigorously established through a combination of X-ray crystallography and NMR spectroscopy, providing a definitive chemical identity for research applications [3].

Why Melledonal C Cannot Be Substituted


Generic substitution within the melleolide class is scientifically unsound due to critical structure-activity relationships (SAR) that govern biological function. The position of the terpene double bond and the specific hydroxylation patterns are key determinants of cytotoxic potency; a direct comparison between the highly active arnamial and its closest analogue, melledonal C, demonstrates that subtle structural variations translate into substantial differences in bioactivity, with melledonal C being significantly less potent (IC50 = 14.75 µM) than arnamial (IC50 values as low as 3.9 µM) against CCRF-CEM cells [1]. Furthermore, a review of fungal protoilludane sesquiterpenoids confirmed that antifungal activity within this class is not uniform, with melledonal C exhibiting no detectable activity (MIC > 50 µg/mL) against Trametes panuoides, while its close structural relative, melledonal, showed weak but quantifiable activity (MIC 50 µg/mL) [2]. These findings underscore that even closely related analogs cannot be interchanged without compromising experimental integrity and reproducibility.

Melledonal C Differentiation Evidence


Leukemia Cytotoxicity vs. Arnamial

In a direct head-to-head comparison of fungal sesquiterpene aryl esters, melledonal C demonstrated cytotoxic activity against CCRF-CEM lymphoblastic leukemia cells (IC50 = 14.75 µM), which is notably less potent than the most active compound in the same study, arnamial, which exhibited IC50 values of 3.9 µM against Jurkat T cells, 8.9 µM against CCRF-CEM, and 10.7 µM against HCT-116 colorectal carcinoma cells [1].

Cytotoxicity Cancer Research Leukemia

Antifungal Activity vs. Melledonal

A review of fungal protoilludane sesquiterpenoids provides a direct comparison of antifungal efficacy. Melledonal C (105) was investigated for antifungal activity against Trametes panuoides and was found to be inactive (MIC > 50 µg/mL). In contrast, its close structural analogue, melledonal (103), exhibited weak but measurable antifungal activity against the same organism with an MIC of 50 µg/mL [1].

Antifungal Natural Products Mycology

Phytotoxicity Synergy with Melleolide D

While not a direct comparison of pure compounds, a study on Siberian and Crimean Armillaria species provides class-level insight. A 1:1 mixture of melleolide D and melledonal C was found to exert phytotoxic effects on the growth parameters of Populus balsamifera callus cultures and 10-day-old conifer seedlings [1]. This suggests a potential synergistic role for melledonal C in the phytopathogenicity of Armillaria fungi.

Phytotoxicity Plant Pathology Agriculture

X-ray Crystal Structure

The structure, absolute configuration, and preferred conformation of melledonal C, both in the solid state and in solution, have been unequivocally established by a combination of X-ray crystallography and NMR spectroscopy [1]. This provides a definitive, high-resolution structural benchmark for this specific Δ2,3-protoilludene sesquiterpenoid.

Structural Biology Natural Product Chemistry Analytical Chemistry

Melledonal C Application Scenarios


Protoilludane Cytotoxicity Control

Given its defined, moderate cytotoxicity against the CCRF-CEM leukemia cell line (IC50 = 14.75 µM) compared to more potent analogues like arnamial (IC50 = 8.9 µM) [1], melledonal C is ideally suited as a reference standard or 'inactive' control in structure-activity relationship (SAR) studies aimed at optimizing the cytotoxic potency of semi-synthetic protoilludane derivatives.

Armillaria Root Disease Research Standard

The evidence that a 1:1 mixture of melledonal C and melleolide D exhibits phytotoxic activity against poplar and conifer seedlings [1] positions melledonal C as a key compound for studies investigating the role of fungal secondary metabolites in the pathogenicity of Armillaria species. Procuring the pure compound allows for detailed studies into its individual contribution and potential synergy with other melleolides in causing plant disease.

Natural Product Dereplication Benchmark

The availability of a full X-ray crystal structure and comprehensive NMR data for melledonal C [1] makes it an excellent benchmark for analytical chemistry and natural product discovery laboratories. It can be used as an authentic standard for HPLC-MS dereplication workflows to confirm the presence of this specific metabolite in fungal extracts or to identify novel, structurally related compounds.

Antifungal Derivatization Scaffold

The observation that melledonal C lacks antifungal activity against T. panuoides (MIC > 50 µg/mL), whereas its close analogue melledonal shows weak activity (MIC = 50 µg/mL) [1], suggests that the melledonal C scaffold is a promising starting point for medicinal chemistry efforts. Specific structural modifications could be designed and tested to introduce or enhance antifungal activity, using melledonal as a reference point.

Technical Documentation Hub

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